25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL
Description
25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL is a polyethylene glycol (PEG)-based surfactant featuring a 37-carbon backbone with eight ether oxygen groups (octaoxa) and a terminal hydroperoxy (-OOH) group at position 23. The hydroxyl group at position 1 and the hydroperoxy moiety confer distinct reactivity, enabling applications in oxidation-sensitive formulations or specialized emulsification systems. Its structure combines hydrophilicity (from PEG chains) with hydrophobic regions (alkyl chain), typical of nonionic surfactants .
Properties
CAS No. |
600132-83-0 |
|---|---|
Molecular Formula |
C29H60O11 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(1-hydroperoxytridecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H60O11/c1-2-3-4-5-6-7-8-9-10-11-12-29(40-31)39-28-27-38-26-25-37-24-23-36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-30/h29-31H,2-28H2,1H3 |
InChI Key |
XLWKZJBIGPCLFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(OCCOCCOCCOCCOCCOCCOCCOCCO)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL typically involves the reaction of polyethylene glycol derivatives with hydroperoxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The hydroperoxy group can be reduced to form alcohols or other reduced products.
Substitution: The ether linkages in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction may produce alcohols. Substitution reactions can lead to a variety of ether derivatives .
Scientific Research Applications
25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether chemistry.
Biology: The compound’s unique structure makes it useful in studying biological membranes and interactions with proteins.
Industry: Used in the production of specialty polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which 25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroperoxy group can participate in redox reactions, altering the activity of these targets. The ether linkages provide stability and flexibility, allowing the compound to interact with various biological and chemical systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The compound is compared to analogs with PEG chains, phenoxy substituents, or modified terminal groups. Key structural differences and similarities are summarized below:
Functional and Reactivity Differences
Hydroperoxy Group vs. Phenoxy/Alkyl Substituents
- The hydroperoxy group in 25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL introduces oxidative reactivity, making it suitable for applications requiring controlled peroxide release (e.g., antimicrobial coatings) .
- Nonoxynol-9 and Octoxinol feature phenoxy groups, which enhance surfactant stability but raise toxicity concerns. Nonoxynol-9’s spermicidal action is linked to membrane disruption but can cause epithelial irritation .
Ether Chain Length and Hydrophilicity
- Compounds with fewer ether groups (e.g., C12E7, 7 ethers) exhibit reduced hydrophilicity compared to octaoxa derivatives. ANAPOE-C12E8 (7 ethers) is optimized for stabilizing membrane proteins due to balanced hydrophilic-lipophilic properties .
- The TBDMS derivative (8 ethers) demonstrates enhanced thermal stability, ideal for high-temperature processes, but lacks the hydroperoxy group’s reactivity .
Spermicidal and Antimicrobial Activity
Nonoxynol-9’s spermicidal efficacy is well-documented, but its association with urinary tract infections and mucosal irritation limits its use .
Surfactant Performance
- Critical Micelle Concentration (CMC): Octoxinol (CMC ~0.2 mM) outperforms C12E7 (CMC ~0.1 mM) in emulsification due to its longer alkyl chain and phenoxy group . The hydroperoxy compound’s CMC is theorized to be higher due to polar -OOH groups disrupting micelle formation.
- Thermal Stability: The TBDMS derivative retains surfactant activity up to 150°C, whereas hydroperoxy analogs may decompose at lower temperatures .
Biological Activity
25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity through a synthesis of available research findings, case studies, and data tables.
- Molecular Formula : C29H60O9
- Molecular Weight : 520.76 g/mol
- CAS Number : 15607535
- InChI Key : A unique identifier for chemical substances.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Research indicates that compounds with hydroperoxy groups often exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems.
- Antimicrobial Properties : Some studies suggest that similar compounds may possess antimicrobial effects against various pathogens. This could be attributed to their ability to disrupt microbial membranes or interfere with metabolic processes.
- Anti-inflammatory Effects : Hydroperoxy compounds have been noted for their potential to modulate inflammatory pathways. This activity may be beneficial in conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity of various hydroperoxy compounds using the DPPH radical scavenging assay. Results indicated that 25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL demonstrated a significant reduction in DPPH absorbance compared to control samples.
Sample DPPH Absorbance Reduction (%) Control 10% Compound 65% -
Antimicrobial Efficacy
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 25 -
Anti-inflammatory Mechanism
- A cellular model was used to assess the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced macrophages. The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 1500 600 IL-6 1200 450
Discussion
The biological activities of 25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL suggest promising applications in pharmaceuticals and nutraceuticals. Its antioxidant properties may contribute to the prevention of oxidative stress-related diseases while its antimicrobial and anti-inflammatory effects could be harnessed for therapeutic interventions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
